molecular formula C6H14N2O B12821279 cis-3-Methoxy-4-aminopiperidine

cis-3-Methoxy-4-aminopiperidine

Cat. No.: B12821279
M. Wt: 130.19 g/mol
InChI Key: OPHSRKSIGNWVBY-RITPCOANSA-N
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Description

cis-3-Methoxy-4-aminopiperidine: is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxy group at the third position and an amino group at the fourth position in the cis configuration. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxy-4-aminopiperidine can be achieved through various methods. One common approach involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the dearomatization-hydrogenation process, which uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-3-Methoxy-4-aminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over metal catalysts (e.g., Raney nickel) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of cis-3-Methoxy-4-aminopiperidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its stereochemistry, which affects its binding affinity to receptors and enzymes. For example, the (+)-enantiomer of cis-3-methylfentanyl exhibits significantly higher analgesic activity compared to its (-)-enantiomer . The compound may also act as a selective neurokinin receptor antagonist, modulating pain perception and other physiological processes .

Comparison with Similar Compounds

Uniqueness: cis-3-Methoxy-4-aminopiperidine is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity. Its methoxy and amino groups in the cis configuration make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3S,4R)-3-methoxypiperidin-4-amine

InChI

InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1

InChI Key

OPHSRKSIGNWVBY-RITPCOANSA-N

Isomeric SMILES

CO[C@H]1CNCC[C@H]1N

Canonical SMILES

COC1CNCCC1N

Origin of Product

United States

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